[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone
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Overview
Description
[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone is a complex organic compound that features a quinoline and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Piperazine Moiety: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling of the Moieties: The quinoline and piperazine moieties are then coupled using a suitable linker, such as a methanone group, under specific reaction conditions involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline or piperazine derivatives.
Scientific Research Applications
[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, neurological disorders, and infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may bind to alpha1-adrenergic receptors, modulating their activity and influencing physiological processes like vasoconstriction and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- [2-Furyl][4-(1H-indol-4-yl)piperazino]methanone
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-Hydroxy-2-quinolones
Uniqueness
[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone is unique due to its specific structural features that combine a quinoline and a piperazine moiety with a methanone linker. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23N3O3/c1-30-24-10-5-4-9-22(24)27-12-14-28(15-13-27)25(29)19-17-21(23-11-6-16-31-23)26-20-8-3-2-7-18(19)20/h2-11,16-17H,12-15H2,1H3 |
InChI Key |
YEGNRJINCBKHJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
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